7H-Pyrrolo[2,3-d]pyrimidine 7H-Pyrrolo[2,3-d]pyrimidine
Brand Name: Vulcanchem
CAS No.: 271-70-5
VCID: VC21541211
InChI: InChI=1S/C6H5N3/c1-2-8-6-5(1)3-7-4-9-6/h1-4H,(H,7,8,9)
SMILES: C1=CNC2=NC=NC=C21
Molecular Formula: C6H5N3
Molecular Weight: 119.12 g/mol

7H-Pyrrolo[2,3-d]pyrimidine

CAS No.: 271-70-5

Cat. No.: VC21541211

Molecular Formula: C6H5N3

Molecular Weight: 119.12 g/mol

Purity: 97%min

* For research use only. Not for human or veterinary use.

7H-Pyrrolo[2,3-d]pyrimidine - 271-70-5

CAS No. 271-70-5
Molecular Formula C6H5N3
Molecular Weight 119.12 g/mol
IUPAC Name 7H-pyrrolo[2,3-d]pyrimidine
Standard InChI InChI=1S/C6H5N3/c1-2-8-6-5(1)3-7-4-9-6/h1-4H,(H,7,8,9)
Standard InChI Key JJTNLWSCFYERCK-UHFFFAOYSA-N
SMILES C1=CNC2=NC=NC=C21
Canonical SMILES C1=CNC2=NC=NC=C21

Chemical and Physical Properties

7H-Pyrrolo[2,3-d]pyrimidine (CAS #271-70-5) is a heterocyclic compound with distinct physical and chemical characteristics. The molecule consists of a fused ring system where a pyrrole ring is connected to a pyrimidine ring, creating a bicyclic structure. This arrangement contributes to its stability and reactivity patterns, making it valuable for various chemical transformations .

Physical Properties

The compound exhibits specific physical properties that are important for its handling, storage, and application in synthesis. Table 1 summarizes the key physical properties of 7H-Pyrrolo[2,3-d]pyrimidine based on available data.

Table 1: Physical Properties of 7H-Pyrrolo[2,3-d]pyrimidine

PropertyValue
Molecular Weight119.124 g/mol
Molecular FormulaC₆H₅N₃
Physical StateSolid
Melting Point133°C
Boiling Point288.3±13.0°C at 760 mmHg
Density1.3±0.1 g/cm³
Flash Point141.8±12.8°C

These physical parameters indicate that 7H-Pyrrolo[2,3-d]pyrimidine is a stable compound under standard laboratory conditions, with a relatively high melting point suggesting strong intermolecular forces within its crystal structure . The boiling point of approximately 288°C at atmospheric pressure further confirms its thermal stability, making it suitable for various chemical reactions that require elevated temperatures.

Chemical Reactivity

The chemical reactivity of 7H-Pyrrolo[2,3-d]pyrimidine is primarily determined by its heterocyclic structure. The nitrogen atoms in the pyrimidine ring and the NH group in the pyrrole portion contribute to its reactivity profile, allowing for selective functionalization at various positions. While specific reactivity data for the base compound is limited in the provided sources, insights can be drawn from studies on its derivatives.

Structural Characteristics

The structure of 7H-Pyrrolo[2,3-d]pyrimidine features a bicyclic arrangement where a pyrrole ring is fused with a pyrimidine ring. This fusion occurs at the 2,3 positions of the pyrrole relative to the pyrimidine, creating a distinctive scaffold with multiple potential sites for functionalization.

Molecular Structure

The "7H" in the compound's name indicates that the hydrogen atom is attached to the nitrogen at position 7 of the ring system. This structural arrangement influences the compound's electronic distribution, affecting its ability to participate in hydrogen bonding and other intermolecular interactions. The planar nature of the fused ring system also contributes to its potential for π-stacking interactions, which can be important in biological systems.

Structural Significance in Drug Design

The 7H-Pyrrolo[2,3-d]pyrimidine scaffold has gained attention in medicinal chemistry due to its structural resemblance to purine nucleobases, which are fundamental components of DNA and RNA. This similarity allows derivatives of this compound to potentially interact with biological targets involved in nucleic acid metabolism, signaling pathways, and enzyme function. The nitrogen atoms in the structure can serve as hydrogen bond acceptors, while the NH group can act as a hydrogen bond donor, enabling specific interactions with biological macromolecules .

Applications in Medicinal Chemistry

The 7H-Pyrrolo[2,3-d]pyrimidine scaffold has emerged as a valuable structural motif in medicinal chemistry, with its derivatives showing promising activities in various therapeutic areas.

Kinase Inhibition

One of the most significant applications of 7H-Pyrrolo[2,3-d]pyrimidine derivatives is in the development of kinase inhibitors. Research has shown that compounds based on this scaffold can effectively inhibit specific kinases involved in various disease pathways.

HPK1 Inhibitors for Cancer Immunotherapy

Research published in 2023 demonstrated that derivatives of 7H-Pyrrolo[2,3-d]pyrimidine exhibit potent and selective inhibitory activity against Hematopoietic Progenitor Kinase 1 (HPK1), which is predominantly expressed in hematopoietic cells and acts as a negative regulator of T cell receptor signaling. Compound 31, featuring the 7H-pyrrolo[2,3-d]pyrimidine scaffold, showed remarkable inhibitory activity against HPK1 with an IC50 value of 3.5 nM and favorable selectivity within a panel of kinases .

This HPK1 inhibitor was demonstrated to potently inhibit the phosphorylation of SLP76, a substrate of HPK1, and enhance IL-2 secretion in human T cell leukemia Jurkat cells. These findings suggest that 7H-Pyrrolo[2,3-d]pyrimidine derivatives could potentially be developed into effective agents for cancer immunotherapy .

Pharmaceutical Intermediates

The 4-chloro derivative of 7H-Pyrrolo[2,3-d]pyrimidine serves as an important pharmaceutical intermediate. This versatile compound undergoes various reactions, including electrophilic substitution reactions, nucleophilic aromatic substitution, and Suzuki coupling reactions. It also participates in cross-coupling reactions catalyzed by palladium and mediated by copper, making it valuable for the synthesis of complex organic compounds .

Synthesis of Kinase Inhibitors

The 4-chloro-7H-pyrrolo[2,3-d]pyrimidine derivative plays a crucial role in the synthesis of kinase inhibitors used in the treatment of various diseases, including cancer. By introducing specific functional groups and modifications to this scaffold, researchers can design compounds that target specific kinases involved in disease pathways .

Anticancer and Antiviral Applications

Derivatives of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine have demonstrated promising biological activities, including anticancer properties that inhibit the growth and proliferation of cancer cells. Additionally, certain derivatives have shown antiviral activity and anti-inflammatory properties, indicating potential applications in treating viral infections and inflammatory diseases .

Recent Research Developments

Recent years have seen significant advancements in understanding the potential of 7H-Pyrrolo[2,3-d]pyrimidine derivatives for various therapeutic applications.

Cancer Immunotherapy Advances

The development of 7H-Pyrrolo[2,3-d]pyrimidine derivatives as HPK1 inhibitors represents an important advancement in cancer immunotherapy. HPK1 has been identified as a promising therapeutic target for cancer treatment due to its role in regulating T cell activation. By inhibiting HPK1, these compounds can potentially enhance T cell-mediated immune responses against cancer cells .

Research published in 2023 demonstrated that structurally distinct 7H-Pyrrolo[2,3-d]pyrimidine derivatives could effectively inhibit HPK1 with high potency and selectivity. These findings provide valuable insights for further optimization and development of HPK1 inhibitors with improved efficacy and pharmaceutical properties for cancer immunotherapy .

Synthetic Chemistry Innovations

Innovations in synthetic methodologies for preparing 7H-Pyrrolo[2,3-d]pyrimidine derivatives have also contributed to advancing research in this field. Patent literature describes improved methods for synthesizing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with higher yields and purity, addressing previous challenges in industrial production .

These synthetic advancements facilitate the preparation of diverse 7H-Pyrrolo[2,3-d]pyrimidine derivatives, enabling researchers to explore structure-activity relationships and develop compounds with enhanced biological activities and pharmaceutical properties.

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of 7H-Pyrrolo[2,3-d]pyrimidine derivatives is crucial for rational drug design and optimization of lead compounds for specific therapeutic applications.

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